methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate
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Overview
Description
Methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate is an organic compound with the molecular formula C18H26O3. It is a derivative of cinnamic acid, where the phenyl ring is substituted with an octyloxy group at the para position. This compound is known for its applications in various fields, including material science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate can be synthesized through the esterification of (E)-3-[4-(octyloxy)phenyl]-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: (E)-3-[4-(octyloxy)phenyl]-2-propenoic acid.
Reduction: (E)-3-[4-(octyloxy)phenyl]-2-propenol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[4-(octyloxy)phenyl]-2-propenoic acid
- (E)-3-[4-(octyloxy)phenyl]-2-propenol
- (E)-3-[4-(octyloxy)phenyl]-2-propenamide
Uniqueness
Methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate is unique due to its ester functional group, which imparts specific chemical reactivity and physical properties. Compared to its acid and alcohol counterparts, the ester is more stable and less reactive, making it suitable for applications where stability is crucial.
Properties
IUPAC Name |
methyl (E)-3-(4-octoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-3-4-5-6-7-8-15-21-17-12-9-16(10-13-17)11-14-18(19)20-2/h9-14H,3-8,15H2,1-2H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICDVRPXTPVVCE-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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